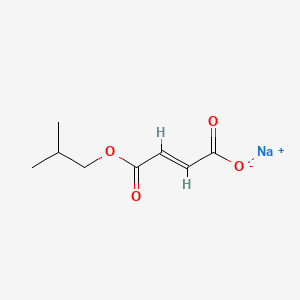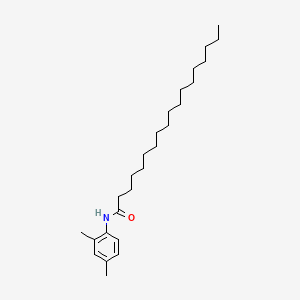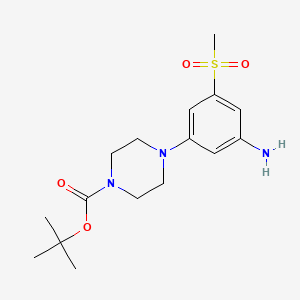
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is an organic compound belonging to the class of pyrones. Pyrones are characterized by a six-membered lactone ring containing an oxygen atom. This compound is notable for its unique structure, which includes an ethylpentyloxy group attached to the pyrone ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone typically involves the reaction of 6-methyl-2-pyrone with 1-ethylpentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrone ring into a dihydropyrone or tetrahydropyrone.
Substitution: The ethylpentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, dihydropyrones, and substituted pyrones.
科学的研究の応用
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 4-(1-Ethylhexyloxy)-6-methyl-2-pyrone
- 4-(1-Propylpentyloxy)-6-methyl-2-pyrone
- 4-(1-Butylpentyloxy)-6-methyl-2-pyrone
Uniqueness
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is unique due to its specific ethylpentyloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and a subject of interest in scientific research.
特性
分子式 |
C13H20O3 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
4-heptan-3-yloxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H20O3/c1-4-6-7-11(5-2)16-12-8-10(3)15-13(14)9-12/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
XCDBZQCNEBZGRF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)OC1=CC(=O)OC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
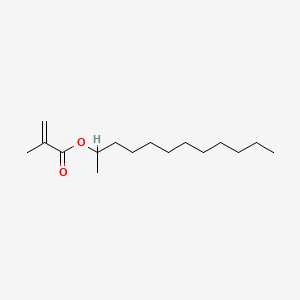
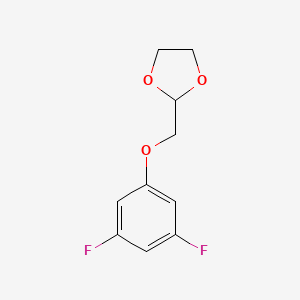


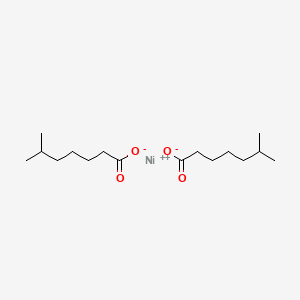
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
